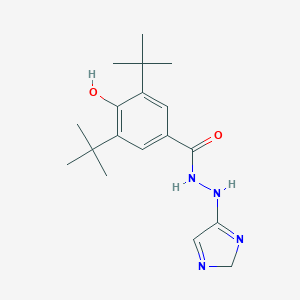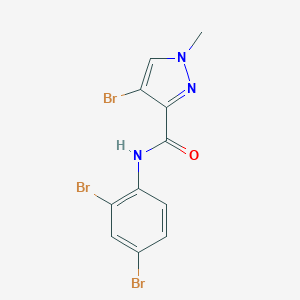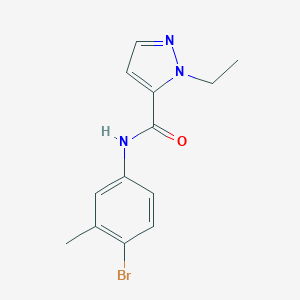
3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide, also known as DBHB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DBHB is a hydrazide derivative that exhibits antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide is not fully understood. However, it has been suggested that 3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species and inhibiting the production of inflammatory cytokines and chemokines. 3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide's anticancer effects may be due to its ability to induce apoptosis and inhibit cell proliferation through the regulation of various signaling pathways.
Biochemical and Physiological Effects
3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide has been shown to exhibit various biochemical and physiological effects. It has been found to protect against oxidative stress-induced damage by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes. 3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide has also been shown to inhibit the production of inflammatory cytokines and chemokines by regulating the activity of various transcription factors. Additionally, 3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines by regulating the expression of various genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable under various conditions, making it suitable for long-term storage. However, there are also some limitations to using 3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide in lab experiments. 3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, 3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not fully understood.
Zukünftige Richtungen
For the study of 3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide include investigating its potential as an anti-aging and neuroprotective agent and further studies on its pharmacokinetics and toxicity in vivo.
Synthesemethoden
3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide can be synthesized by reacting 3,5-ditert-butyl-4-hydroxybenzohydrazide with 2H-imidazole-4-carboxaldehyde in the presence of acetic acid and ethanol. The reaction yields 3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide as a white crystalline powder with a melting point of 267-269°C.
Wissenschaftliche Forschungsanwendungen
3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. 3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide has been found to protect against oxidative stress-induced damage in various cell types, including neuronal cells, liver cells, and kidney cells. 3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide has also been shown to inhibit the production of inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. Additionally, 3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Eigenschaften
Molekularformel |
C18H26N4O2 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
3,5-ditert-butyl-4-hydroxy-N//'-(2H-imidazol-4-yl)benzohydrazide |
InChI |
InChI=1S/C18H26N4O2/c1-17(2,3)12-7-11(8-13(15(12)23)18(4,5)6)16(24)22-21-14-9-19-10-20-14/h7-9,23H,10H2,1-6H3,(H,20,21)(H,22,24) |
InChI-Schlüssel |
LJVJUALWRSWWTI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NNC2=NCN=C2 |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NNC2=NCN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B280419.png)
![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)



![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)



![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)
![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)
